molecular formula C6H12O B1206615 Oxepane CAS No. 592-90-5

Oxepane

Cat. No.: B1206615
CAS No.: 592-90-5
M. Wt: 100.16 g/mol
InChI Key: UHHKSVZZTYJVEG-UHFFFAOYSA-N
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Description

Oxepane (C₆H₁₂O) is a seven-membered saturated cyclic ether characterized by a single oxygen atom within its ring. It serves as a structural motif in numerous natural products and synthetic compounds, particularly in marine-derived alkaloids, terpenoids, and nucleic acid analogs. Its conformational flexibility, driven by pseudorotational dynamics, allows it to adopt diverse geometries, including twist-chair, chair, twist-boat, and boat conformers . This adaptability underpins its utility in drug design and materials science.

Scientific Research Applications

Medicinal Chemistry

Oxepanes in Drug Development

Oxepanes have been identified as promising scaffolds for drug development due to their ability to modulate biological pathways. Notably, a study highlighted the synthesis of oxepane derivatives that activate the Wnt signaling pathway, which is crucial for cell differentiation and tissue regeneration. These compounds were found to act synergistically with Wnt-3a protein, suggesting their potential as therapeutic agents in cancer treatment .

Case Study: Wntepanes

  • Compound : this compound derivative (referred to as Wntepane).
  • Biological Activity : Enhances Wnt signaling in SW480 cancer cells.
  • Mechanism : Targets the Wnt receptor complex, indicating a novel approach for cancer therapy.

Polymer Chemistry

This compound as a Monomer

In polymer chemistry, this compound serves as a monomer for producing polyesters and other polymeric materials through ring-opening polymerization. This application leverages the unique reactivity of the this compound ring to create functionalized polymers with desirable properties.

Property Description
Monomer Type This compound
Polymerization Method Ring-opening polymerization
Applications Production of polyesters

Synthesis of Natural Products

Biology-Oriented Synthesis

Oxepanes are also integral in the synthesis of natural products inspired by complex biological scaffolds. A study demonstrated a one-pot synthesis of mono-, bi-, and tricyclic oxepanes that mimic natural product structures with diverse bioactivities . The resulting compounds were subjected to biological profiling, revealing their potential as modulators of complex biological systems.

Anticancer and Antimicrobial Activities

Marine Natural Products

Research has shown that this compound-containing marine natural products exhibit significant anticancer and antimicrobial properties. These compounds often contain polyfunctionalized cyclic ethers that enhance their biological activity against various pathogens . For instance, certain oxepanes have demonstrated efficacy against cancer cell lines by reversing drug resistance mechanisms.

Activity Type Target Organisms/Cells
Anticancer Human hepatic and colorectal cancer cells
Antimicrobial Various bacterial strains and fungi

Chemical Reactivity

Synthetic Versatility

Oxepanes are characterized by their ability to undergo various chemical reactions, including ring-opening and ring-expansion processes. This reactivity allows for the development of new synthetic methodologies, enhancing the versatility of oxepanes in chemical synthesis.

Comparison with Similar Compounds

Structural and Conformational Comparisons

Oxepane vs. Cycloheptane

The conformational landscape of this compound is analogous to cycloheptane but modulated by the oxygen atom’s electronic effects:

  • Conformers : Both systems exhibit twist-chair (lowest energy), chair, twist-boat, and boat conformers. However, this compound’s chair conformer lies between two twist-chair forms, with energy barriers for interconversion (~9 kcal/mol for boat-to-chair transitions) slightly higher than cycloheptane due to oxygen’s steric and electronic contributions .
  • Dihedral Angles : this compound’s solid-state structures align with calculated dihedral angles (Table 1), while cycloheptane lacks such polar influences, leading to more symmetric pseudorotational pathways .

Table 1: Key Conformational Parameters

Parameter This compound Cycloheptane
Lowest Energy Conformer Twist-chair Twist-chair
Energy Barrier (Boat → Chair) ~9 kcal/mol ~7 kcal/mol
Dihedral Angle Range 40°–60° 45°–65°

This compound vs. Tetrahydropyran (THP)

THP, a six-membered cyclic ether, contrasts with this compound in ring strain and synthetic accessibility:

  • Ring Strain : THP’s smaller ring size imparts higher strain, favoring faster cyclization kinetics. For example, acid-catalyzed dehydration of 1,6-hexanediol yields this compound, while 1,5-pentanediol forms THP, with this compound synthesis requiring stronger acidic sites (e.g., Fe-doped catalysts) for 100% conversion .
  • Biological Relevance: THP is ubiquitous in sugars (e.g., pyranose), whereas this compound appears in specialized metabolites like hyperforatones (dual AChE/BACE1 inhibitors) and sipholenols (marine antimalarials) .

Cyclization Strategies

  • This compound : Lewis acid-mediated cyclizations (e.g., TMSOTf) or Prins-type reactions achieve this compound cores, albeit with variable yields (14–42%) depending on substituents (Table 2) .
  • Thiepane : Sulfur analogs (thiepanes) require distinct protocols, such as thiol-ene cyclizations, with lower yields due to sulfur’s reduced nucleophilicity .

Table 2: Cyclization Yields for this compound Derivatives

Substrate Catalyst Yield (%) Reference
7-Methyloct-7-en-2-ol TMSOTf 93
p-Nitrobenzaldehyde TMSOTf 14–42

Marine Natural Products

  • Sipholenols vs. Dahabanes: Sipholenols feature a trans-decahydrobenzoxepin core, while dahabanes incorporate a fused this compound-cyclohexane system. Both exhibit anticancer activity, but sipholenols show broader structural diversity .
  • Guanidinium Alkaloids : These contain a pentacyclic "vessel unit" with this compound and tetrahydropyran moieties, unlike simpler THP-based alkaloids .

Drug Discovery

  • Wnt Pathway Activation : this compound derivatives (e.g., Wntepane 1) synergize with Wnt3a (ED₅₀ = 0.5–2 μM), outperforming THP-based analogs in target specificity .
  • Antifungal/Anti-Glioma Agents : Flavofungin IX, an this compound-containing macrolide, demonstrates unique activity compared to THF-ring analogs like flavofungins I–II .

Biological Activity

Oxepane, a seven-membered cyclic ether, has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound and its derivatives, particularly in the context of natural products and drug development.

Overview of this compound

Oxepanes are characterized by a unique cyclic structure that can influence their chemical reactivity and biological activity. They are found in various natural products, particularly those derived from marine organisms, which often exhibit potent bioactive properties.

Synthesis of Oxepanes

Recent advancements in synthetic methodologies have enabled the efficient production of oxepanes. A notable approach involves a one-pot synthesis that utilizes ring-closing metathesis. This method allows for the creation of mono-, bi-, and tricyclic oxepanes that resemble the core scaffolds of numerous natural products (NPs) known for their bioactivity. The synthesis typically involves:

  • Key Steps : Ring-closing ene-yne metathesis.
  • Yield : High yields with operational simplicity.
  • Applications : Focused compound collections for biological profiling.

This synthetic strategy has been employed to create compounds that modulate signaling pathways, particularly the Wnt pathway, which is crucial in various biological processes including cell proliferation and differentiation .

Biological Activity

Oxepanes exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. The following table summarizes some key findings regarding the biological activity of this compound-containing compounds:

Compound NameSourceBiological ActivityMechanism of Action
LobatrienolMarine spongesAntifungal against Cladosporium cucumerinumDisrupts fungal cell function
AplysistatinMarine organismsAnticancer against various cell linesInhibits P-glycoprotein-mediated drug efflux
Wntepanes (e.g., 35)Synthetic derivativesActivates Wnt signalingTargets Wnt receptor complex

Case Studies

  • Wntepanes and Wnt Signaling :
    • A series of synthetic this compound derivatives were evaluated for their ability to activate Wnt signaling pathways. One compound, identified as this compound 35, demonstrated synergistic effects when combined with Wnt3a protein but did not activate signaling in cells with APC mutations, suggesting it acts upstream of this tumor suppressor .
  • Marine Natural Products :
    • Marine-derived oxepanes have shown significant cytotoxicity against cancer cell lines. For instance, lobatrienol was found to possess dual activity against both fungal pathogens and brine shrimp larvae, indicating its potential as an antifouling agent as well as an anticancer drug .
  • Synthetic Approaches :
    • Researchers have developed various synthetic routes to access this compound derivatives with enhanced biological profiles. These include modifications that improve their solubility and bioavailability while maintaining or enhancing their activity against specific targets .

Chemical Reactions Analysis

Reaction Mechanisms

Oxepane undergoes several important chemical reactions, often involving the formation of intermediates such as oxonium ions and oxocarbenium ions.

2.2.1 Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the reactivity of this compound can vary significantly based on the nature of the nucleophile used. For example, studies have shown that reactions with weak nucleophiles yield products with distinct diastereoselectivity compared to those with stronger nucleophiles.

Table 1 illustrates the effect of different nucleophiles on diastereoselectivity in reactions involving this compound derivatives:

EntryNucleophileDiastereomeric Ratio (Without TfO)Diastereomeric Ratio (With TfO)
1Allyltrimethylsilane88 : 1294 : 6
2Nucleophile 1559 : 4158 : 42
3Nucleophile 1675 : 2582 : 18
4Nucleophile 1750 : 5050 : 50

The presence of triflate ions significantly alters the selectivity and outcome of these reactions, suggesting that the reaction pathways may involve different intermediates depending on the reaction conditions and nucleophile used .

2.2.2 Oxidative Reactions

This compound can also participate in oxidative reactions, which are crucial for modifying its structure and introducing functional groups. For instance, studies have shown that under specific conditions, this compound can be oxidized to yield various products, including polyoxygenated derivatives that are biologically relevant.

Stability and Reactivity

The stability of this compound derivatives under acidic or basic conditions has been extensively studied. Research indicates that certain polyoxygenated oxepanes exhibit remarkable stability even under harsh conditions, making them suitable candidates for further functionalization and application in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for constructing oxepane rings in natural product synthesis?

this compound rings are frequently synthesized using methodologies such as:

  • Ring-closing metathesis (RCM): Grubbs or Schrock catalysts enable cyclization of dienes into oxepanes (e.g., in zoapatanol synthesis) .
  • Yamaguchi lactonization: Hydroxy acids undergo lactonization under Yamaguchi conditions to form oxepanes (e.g., in gambieric acid A synthesis) .
  • Epoxide cyclization: Lewis acids (e.g., TMSOTf) promote diastereoselective cyclization of hydroxy epoxides (e.g., in gymnocin B synthesis) .
  • Oxidative lactonization: TEMPO-mediated oxidation forms lactones, as seen in constructing the J-ring this compound of gambieric acid A .

Q. How do researchers address stereochemical control during this compound ring formation?

Stereochemical outcomes are managed through:

  • Chiral auxiliaries and catalysts: Shi catalysts enable regio- and stereoselective epoxidations (e.g., in biomimetic ent-nakorone synthesis) .
  • Substrate pre-organization: Stereocenters in precursors (e.g., enantiopure epoxide 177 ) dictate nucleophilic additions during cyclization .
  • Diastereoselective conditions: N-Bromosuccinimide (NBS) in hexafluoroisopropanol achieves complete diastereoselectivity in gymnocin B’s AB-ring cascade .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

  • X-ray crystallography: Used to confirm cis-stereochemistry in this compound 45 after derivatization to sulfonamide 48 .
  • NMR spectroscopy: ¹H/¹³C NMR distinguishes epimeric mixtures (e.g., this compound 178 at C4) and tracks stereochemical outcomes .
  • Hydrogen bonding analysis: Evaluates conformational stability, as seen in mannopyranoside-mimic oxepanes targeting FimH receptors .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields or selectivities for this compound-forming reactions?

Discrepancies (e.g., Grubbs vs. Schrock catalyst efficiencies) are addressed by:

  • Comparative condition screening: Adjusting solvent, temperature, or catalyst loading (e.g., TMSOTf at 1.2 eq. improves Prins cyclization yields) .
  • Mechanistic studies: Isomerization of intermediates (e.g., olefin 44 to 47 ) prior to cyclization clarifies divergent outcomes .
  • Substrate modularity: Testing structurally varied precursors (e.g., geraniol vs. L-maleic acid derivatives) optimizes step economy .

Q. How can biomimetic approaches inform the synthesis of this compound-containing natural products?

Biomimetic routes leverage biosynthetic hypotheses:

  • Tandem cyclizations: Enyne diepoxides cyclize via silyl ether intermediates to mimic terpenoid biosynthesis (e.g., ent-nakorone synthesis) .
  • Oxidative cleavage cascades: TEMPO-mediated lactonization replicates oxidative steps in gambieric acid A’s B-ring formation .
  • Modular assembly: Coupling fragments via Suzuki-Miyaura cross-coupling mimics natural product modularity (e.g., gymnocin B’s KLM-O ring junction) .

Q. How do substituents influence this compound conformational behavior, and what predictive models exist?

Substituent effects are studied via:

  • Systematic substituent screening: Model this compound derivatives (e.g., 4–9 ) reveal correlations between substituent size/position and ring puckering .
  • Computational modeling: Molecular mechanics predict dominant chair-like or boat-like conformers based on steric/electronic interactions .
  • Hydrogen bond networks: Polyhydroxylated oxepanes (e.g., 59 ) mimic carbohydrate conformations, validated by FimH receptor binding assays .

Q. What methodologies evaluate this compound derivatives for pharmacological activity?

Bioactivity assessment involves:

  • Structure-activity relationship (SAR) studies: Modifying side chains (e.g., zoapatanol’s 5-keto to hydroxyl conversion) enhances antifertility potency .
  • Targeted assays: Wntepanes (this compound-based Wnt activators) are tested in stem cell differentiation models via Vangl1 receptor binding .
  • Contragestational screening: Guinea pig models compare ED₅₀ values of bicyclic vs. monocyclic this compound derivatives .

Q. Methodological Considerations

  • Data contradiction analysis: Compare reaction parameters (e.g., catalyst, solvent) across studies to identify yield/selectivity drivers .
  • Advanced cyclization techniques: Combine RCM with oxidative lactonization for complex polycyclic systems (e.g., gymnocin B’s GH dithis compound) .
  • Conformational control: Use protecting groups (e.g., acetonides in 56 ) to lock intermediates into reactive conformers .

Properties

IUPAC Name

oxepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-4-6-7-5-3-1/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHKSVZZTYJVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

33807-31-7
Record name Oxepane, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1060471
Record name Oxepane
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

592-90-5
Record name Oxepane
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Record name Oxepane
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Record name Oxepane
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Record name Oxepane
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Record name Oxepane
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Record name OXEPANE
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Retrosynthesis Analysis

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